molecular formula C17H16N4O4S B12166860 ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B12166860
M. Wt: 372.4 g/mol
InChI Key: WAKZUFPBUNSOSD-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a phthalazinone moiety, and an ester functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Phthalazinone Moiety: The phthalazinone group can be introduced via a nucleophilic substitution reaction, where a suitable phthalazinone derivative reacts with an acylating agent.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
  • Methyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of the phthalazinone moiety and the thiazole ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16N4O4S/c1-3-25-16(24)14-10(2)19-17(26-14)20-13(22)9-21-15(23)12-7-5-4-6-11(12)8-18-21/h4-8H,3,9H2,1-2H3,(H,19,20,22)

InChI Key

WAKZUFPBUNSOSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)C

Origin of Product

United States

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